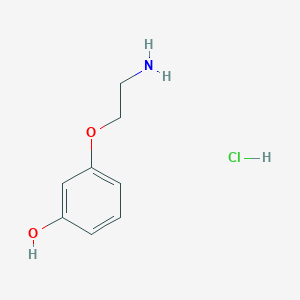

3-(2-Aminoethoxy)-phenol HCl

Description

Structural and Functional Context of the 3-(2-Aminoethoxy)-phenol (B1396674) Scaffold

The 3-(2-Aminoethoxy)-phenol scaffold is the core structure of the molecule, which is defined as the central framework upon which other parts of the molecule are built. nih.gov In medicinal chemistry, scaffolds are fundamental to the design of new drugs, as they provide the basic three-dimensional arrangement for functional groups to interact with biological targets. nih.govnih.govchemrxiv.orgmdpi.com The scaffold of 3-(2-Aminoethoxy)-phenol consists of a phenol (B47542) ring substituted with an aminoethoxy group at the third position. This arrangement of a flexible side chain containing a primary amine and an ether linkage, attached to an aromatic ring with a hydroxyl group, allows for a wide range of chemical modifications. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, a desirable property for many biological and synthetic applications. ontosight.ai

Significance of the Aminoethoxy and Phenolic Moieties in Organic Synthesis

The chemical reactivity and utility of 3-(2-Aminoethoxy)-phenol HCl are largely dictated by its two key functional groups: the aminoethoxy and the phenolic moieties.

The phenolic moiety (a hydroxyl group attached to a benzene (B151609) ring) is another highly reactive site. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. nih.govwordpress.com This allows for reactions like etherification and esterification. researchgate.net The phenolic ring itself can undergo electrophilic aromatic substitution, although the hydroxyl group's activating and directing effects must be considered. Furthermore, phenolic compounds are known for their antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group. nih.govnih.gov

Overview of Academic Research Trends Involving this compound

Recent academic research highlights the utility of the this compound scaffold in several areas. A significant trend is its use as a building block in the synthesis of novel compounds with potential biological activity. For instance, it has been incorporated into the structure of inhibitors for enzymes like CREB (cAMP response element-binding protein), which is implicated in cancer. nih.gov In one study, the phenolic hydroxyl group was found to be beneficial for the inhibitory activity. nih.gov

The compound is also utilized in the development of new synthetic methodologies. For example, its derivatives have been used in the synthesis of complex heterocyclic structures and as ligands for metal complexes. mdpi.com The ability of the amino and phenolic groups to be selectively modified makes it a valuable tool for creating diverse molecular libraries for drug discovery and materials science. Research has also explored its use in the synthesis of various indole (B1671886) derivatives with potential applications as estrogenic agents. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-(2-aminoethoxy)phenol;hydrochloride |

| Molecular Formula | C8H12ClNO2 |

| Molecular Weight | 189.64 g/mol |

| Parent Compound | 3-(2-Aminoethoxy)-phenol |

| Component Compounds | Hydrochloric Acid, 3-(2-Aminoethoxy)-phenol |

Table 1: Chemical and Physical Properties of this compound. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminoethoxy)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-5-11-8-3-1-2-7(10)6-8;/h1-3,6,10H,4-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPOIWZZIGYTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Aminoethoxy Phenol Hcl and Its Analogues

Strategies for the Construction of the Phenol (B47542) Ether Linkage

The formation of the ether bond is a critical step in the synthesis of these compounds. This can be achieved by either pre-forming the 2-aminoethoxy chain and attaching it to the phenol or by first establishing the ether linkage with a precursor to the amino group, which is then converted to the amine in a subsequent step.

Formation of the 2-Aminoethoxy Chain

A key approach involves the introduction of a pre-functionalized two-carbon unit that either already contains the amino group (or a protected version) or a functional group that can be readily converted to an amine.

Direct alkylation of a phenolic compound with a reagent containing a pre-formed aminoethoxy moiety is a straightforward approach. A common and well-established method for forming such ether linkages is the Williamson ether synthesis. cabidigitallibrary.orggoogleapis.comgoogle.comorganic-chemistry.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing 3-(2-Aminoethoxy)-phenol (B1396674), this would typically involve the reaction of a 3-hydroxyphenoxide with a 2-haloethylamine derivative.

Due to the reactivity of the amino group, it is often necessary to use a protected form of the amino precursor. For instance, N-acetyl-2-bromoethylamine could be used to alkylate the phenol, followed by deprotection of the acetyl group to reveal the primary amine. The phenoxide is generated in situ by treating the corresponding phenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. cabidigitallibrary.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 reaction. organic-chemistry.org

A related strategy involves the use of starting materials where the amino group is protected by other means, such as a phthalimide (B116566) group. For example, 2-(2-phthalimidoethoxy)ethanol can be synthesized and then reacted with a phenolic compound. The phthalimide group can subsequently be removed using hydrazine (B178648) monohydrate to yield the desired primary amine.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Notes |

| 3-Hydroxyphenol | N-(2-bromoethyl)acetamide | K₂CO₃ | Acetone | N-(2-(3-hydroxyphenoxy)ethyl)acetamide | Amine protection is necessary. |

| 3-Nitrophenol | 2-Bromoethanol | K₂CO₃ | DMF | 2-(3-Nitrophenoxy)ethanol | Nitro group serves as a precursor to the amine. |

| Resorcinol (B1680541) | p-Fluoronitrobenzene | NaOH | DMSO | 3-(4-Nitrophenoxy)phenol | Demonstrates etherification with a substituted phenol. mdpi.com |

This table presents illustrative examples of Williamson ether synthesis reactions relevant to the formation of the phenoxyethanolamine core structure.

An alternative to using protected amines is to employ a precursor functional group that is unreactive under the etherification conditions and can be later converted to an amine. The azide (B81097) and nitro groups are common choices for this role.

For instance, a phenol can be alkylated with a 2-haloacetonitrile to form a cyanomethoxy intermediate. The nitrile group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another effective strategy involves the use of an azide precursor. A phenol can be reacted with a 2-azidoethyl halide or tosylate. The resulting azidoethoxy phenol can then be cleanly reduced to the corresponding aminoethoxy phenol. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). The synthesis of 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359) from its corresponding azide precursor via catalytic hydrogenation has been reported to proceed in quantitative yield. mdpi.com

A notable example is the synthesis of 4-(3-hydroxyphenoxy)benzamine, where p-fluoronitrobenzene is reacted with resorcinol to form the ether linkage, followed by hydrogenation of the nitro group to the amine using a Pd/C catalyst. mdpi.com This demonstrates the viability of forming the ether bond first, followed by the unmasking of the amino group.

| Precursor Functional Group | Reducing Agent | Product | Reference |

| Nitro | H₂/Pd-C | Amine | mdpi.com |

| Azide | H₂/Pd-C | Amine | mdpi.com |

| Nitrile | LiAlH₄ | Amine | N/A |

This table summarizes common precursor functional groups and the reagents used for their reduction to primary amines.

Etherification of Phenolic Substrates

The etherification step itself is a cornerstone of this synthetic approach. The Williamson ether synthesis is the most prevalent method, valued for its broad scope and reliability. google.com The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to achieve high yields. For phenolic substrates, which are more acidic than aliphatic alcohols, milder bases like potassium carbonate are often sufficient to generate the nucleophilic phenoxide. googleapis.com

Synthesis and Derivatization of the Phenolic Ring

The nature and substitution pattern of the phenolic ring are crucial for the properties of the final molecule. Synthetic strategies must therefore consider how to achieve the desired functionalization of the aromatic core.

Regioselective Functionalization of Phenols

When starting with substituted phenols, the regioselectivity of the etherification reaction is a key consideration. In the case of 3-aminophenol, the presence of both a hydroxyl and an amino group requires careful planning. encyclopedia.pub The amino group is also nucleophilic and can compete with the phenoxide in the alkylation reaction. Therefore, it is often necessary to protect the amino group before carrying out the etherification. A common protecting group for amines is the acetyl group, which can be introduced by reacting the aminophenol with acetic anhydride (B1165640). The resulting N-acetyl-3-aminophenol can then be selectively O-alkylated at the phenolic hydroxyl. The acetyl group can be removed later under acidic or basic conditions to reveal the primary amine.

For precursors like resorcinol (1,3-dihydroxybenzene), mono-alkylation can be achieved by carefully controlling the stoichiometry of the reagents. The synthesis of 3-(p-substituted aryloxy) phenols has been accomplished through the Ullmann coupling reaction of resorcinol with aryl iodides, demonstrating a method for regioselective etherification. mdpi.com

Deprotection Strategies for Phenolic Protecting Groups (e.g., benzyl (B1604629) ethers, acid hydrolysis)

The hydroxyl group of phenols is often protected during synthesis to prevent unwanted side reactions. Benzyl ethers are a common choice for protecting phenols due to their relative stability and the various methods available for their removal.

One prevalent method for the deprotection of benzyl ethers is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. The process is generally clean and efficient, yielding the desired phenol and toluene (B28343) as a byproduct. For substrates containing other reducible functional groups, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed to control the availability of hydrogen.

Acid-catalyzed cleavage is another viable strategy for the deprotection of phenolic ethers. Strong acids can be used to break the ether linkage, although this method is generally reserved for substrates that are not sensitive to acidic conditions. For instance, trifluoroacetic acid (TFA) has been reported as a mild and efficient reagent for the deblocking of aryl benzyl ethers. The cleavage has been observed to be particularly rapid with ortho-electron-withdrawing groups on the phenolic ring, a phenomenon attributed to a proton chelation effect, leading to excellent yields of the deprotected phenols. In some cases, a combination of trifluoroacetic acid and a catalytic amount of concentrated sulfuric acid under reflux conditions can be employed for the deprotection of phenolic hydroxyl groups where the protecting group is an alkyl or aryl group.

The table below summarizes various reagents and conditions used for the deprotection of phenolic ethers.

| Protecting Group | Reagent(s) | Conditions | Substrate Scope | Ref. |

| Benzyl ether | Pd/C, H₂ | Room temperature and pressure | General, sensitive to other reducible groups | |

| Benzyl ether | Trifluoroacetic acid (TFA) | Varies, can be rapid | Effective, especially with ortho-electron-withdrawing groups | |

| Methyl ether | Boron tribromide (BBr₃) | Low temperature | Broad, effective for demethylation | |

| Various alkyl ethers | 2-(Diethylamino)ethanethiol | - | Good to excellent yields for aromatic methyl ethers |

Salt Formation and Characterization of 3-(2-Aminoethoxy)-phenol Hydrochloride

The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing compounds, often improving their stability and handling properties. For 3-(2-Aminoethoxy)-phenol, the free base is treated with hydrochloric acid to yield the corresponding hydrochloride salt.

The process typically involves dissolving the crude 3-(2-Aminoethoxy)-phenol in a suitable solvent, such as methanol (B129727) or ethyl acetate (B1210297). Dry hydrogen chloride gas is then passed through the solution, or a solution of HCl in a solvent like isopropanol (B130326) is added. This leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried. For example, in the synthesis of a related compound, p-(2-[2-hydroxy-3-phenoxypropylamino]-ethoxy)phenol hydrochloride, the residual oil was dissolved in ethyl acetate, and dry hydrogen chloride was passed through the solution until no further solid precipitated. The resulting precipitate was then collected and recrystallized.

The characterization of 3-(2-Aminoethoxy)-phenol hydrochloride is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, and the protons of the ammonium (B1175870) and hydroxyl groups. The carbon NMR would similarly show distinct peaks for each carbon atom in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions would be expected for the O-H stretch of the phenol, the N-H stretches of the ammonium group, C-O stretching of the ether, and aromatic C-H and C=C vibrations. The broadness of the O-H and N-H peaks can be indicative of hydrogen bonding.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(2-Aminoethoxy)-phenol.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen in the sample, which can be compared to the theoretical values to confirm the empirical formula.

The table below lists some of the expected analytical data for 3-(2-Aminoethoxy)-phenol hydrochloride.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, -OCH₂CH₂NH₃⁺ protons, and the phenolic -OH proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the aromatic ring and the ethoxyamino side chain. |

| FT-IR (cm⁻¹) | Broad O-H and N-H stretching bands, aromatic C-H and C=C stretching, and C-O stretching. |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the free base [M-Cl]⁺. |

| Elemental Analysis | %C, %H, %N, %Cl, %O consistent with the molecular formula C₈H₁₂ClNO₂. |

Considerations for Scalable and Sustainable Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of 3-(2-Aminoethoxy)-phenol hydrochloride and its analogues requires careful consideration of scalability and sustainability. Green chemistry principles are increasingly important in the pharmaceutical and chemical industries to minimize environmental impact and improve process efficiency.

Key considerations for a scalable and sustainable synthesis include:

Atom Economy and E-Factor : The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy) and to minimize the amount of waste generated per unit of product (low E-factor).

Solvent Selection : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent recovery and recycling are also crucial aspects of a sustainable process.

Energy Efficiency : Reactions should be designed to be run at or near ambient temperature and pressure to reduce energy consumption. The use of catalysis can often enable milder reaction conditions.

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts are used in smaller amounts and can often be recycled and reused.

Process Intensification : This involves the development of smaller, more efficient, and safer production processes. Continuous flow chemistry, for example, can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single batch reactor. acs.org

Renewable Feedstocks : Whenever possible, starting materials should be derived from renewable resources rather than petrochemical sources.

The following table outlines some green chemistry metrics and their application to the synthesis of phenol derivatives.

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Process Mass Intensity (PMI) | The total mass of materials used (water, solvents, reagents, starting materials) divided by the mass of the final product. | A lower PMI indicates a more sustainable and efficient process. |

| Atom Economy | The molecular weight of the desired product divided by the sum of the molecular weights of all reactants in the stoichiometric equation. | A higher atom economy signifies less waste is generated in the reaction itself. |

| E-Factor | The mass of waste produced divided by the mass of the product. | A lower E-factor is indicative of a greener process. |

By incorporating these considerations into the design of the synthetic route, the production of 3-(2-Aminoethoxy)-phenol hydrochloride and its analogues can be made more economically viable and environmentally responsible.

Chemical Transformations and Derivatization Strategies for 3 2 Aminoethoxy Phenol Hcl Analogues

Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-(2-Aminoethoxy)-phenol (B1396674) analogues is amenable to various chemical modifications, including esterification, sulfamoylation, alkylation, and acylation. These transformations can significantly alter the physicochemical properties of the parent molecule.

Esterification Reactions (e.g., sulfate (B86663) esters, phosphates, phosphinates)

Esterification of the phenolic hydroxyl group can be achieved through reaction with various acylating agents. For instance, the formation of sulfate esters can be accomplished, which is a common transformation for phenolic compounds. While specific examples for 3-(2-Aminoethoxy)-phenol are not extensively documented in publicly available literature, general methods for the sulfation of phenols are well-established. These reactions typically involve the use of a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent.

Similarly, phosphate (B84403) and phosphinate esters can be synthesized by reacting the phenol (B47542) with corresponding phosphorylating or phosphinylating agents, such as phosphoryl chloride or phosphinic chlorides, often in the presence of a base to neutralize the acidic byproduct.

Formation of Sulfamates

The conversion of the phenolic hydroxyl group to a sulfamate (B1201201) moiety is a significant transformation. This can be achieved by reacting the phenol with sulfamoyl chloride or by a two-step process involving reaction with sulfuryl chloride followed by amination. General protocols for the sulfamoylation of phenols often utilize a base to facilitate the reaction. organic-chemistry.org For instance, hexafluoroisopropyl sulfamate has been reported as a bench-stable reagent that reacts readily with phenols under mild conditions to provide sulfamates. organic-chemistry.org

Table 1: Examples of Sulfamate Synthesis from Phenols Note: This table presents general examples of sulfamate synthesis from phenols, as specific data for 3-(2-Aminoethoxy)-phenol analogues is not readily available.

| Phenol Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Phenol | Hexafluoroisopropyl sulfamate | Mild conditions | Phenyl sulfamate | High | organic-chemistry.org |

| Estrone | Sulfamoyl chloride | Dichloromethane, Pyridine | Estrone-3-sulfamate | - | pharmaxchange.info |

Alkylation and Acylation of the Phenol

O-alkylation of the phenolic hydroxyl group introduces an ether linkage. This reaction is typically carried out by treating the phenol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the outcome, particularly in molecules with multiple nucleophilic sites. pharmaxchange.info For phenolic compounds, bases like potassium carbonate or sodium hydroxide (B78521) are commonly used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that then reacts with the alkylating agent. reddit.comthieme-connect.de

O-acylation of the phenolic hydroxyl group leads to the formation of phenyl esters. This can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. ucalgary.ca Catalyst- and solvent-free acetylation of phenols with acetic anhydride (B1165640) has been reported as an efficient method. mdpi.comresearchgate.net

Table 2: Examples of O-Alkylation and O-Acylation of Phenolic Compounds Note: This table provides general examples as specific data for 3-(2-Aminoethoxy)-phenol analogues is limited.

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| O-Alkylation | Phenol | Alkyl Halide, Base | Varies | Alkyl Phenyl Ether | Good to Excellent | pharmaxchange.infothieme-connect.de |

| O-Acylation | Phenol | Acetic Anhydride | Solvent-free, 60 °C | Phenyl Acetate (B1210297) | High | mdpi.com |

| O-Acylation | Phenol | Acyl Chloride/Anhydride | Base or Acid Catalysis | Phenyl Ester | - | ucalgary.ca |

Modifications at the Amino Functionality

The primary amino group of 3-(2-Aminoethoxy)-phenol analogues provides another key site for derivatization, allowing for the formation of amides, and secondary or tertiary amines through acylation and alkylation reactions, respectively.

Amidation and Acylation Reactions

The amino group can be readily acylated to form amides using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. For example, N-acetyltyramine is formed by the acetylation of the amino group of tyramine (B21549). nih.gov

Table 3: Examples of N-Acylation of Amines Note: This table includes a relevant example for the structurally similar tyramine.

| Amine Substrate | Acylating Agent | Product | Reference |

| Tyramine | Acetylating agent | N-Acetyltyramine | nih.gov |

| Aromatic/Heterocyclic Amines | Acetylating agent | N-acetylated amines | nih.gov |

Alkylation for Secondary and Tertiary Amine Formation

N-alkylation of the primary amino group leads to the formation of secondary and subsequently tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, resulting in a mixture of products. masterorganicchemistry.com However, selective mono-N-alkylation of primary amines can be achieved under specific conditions. organic-chemistry.org For instance, cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is a common and effective method for the synthesis of secondary and tertiary amines. rsc.org

The synthesis of N-methyltyramine and N,N-dimethyltyramine from tyramine are examples of the formation of secondary and tertiary amines, respectively. wikipedia.org

Table 4: Examples of N-Alkylation for Secondary and Tertiary Amine Formation Note: This table includes examples for the structurally similar tyramine.

| Starting Amine | Alkylating Agent/Method | Product | Amine Class | Reference |

| Tyramine | Methylating agent | N-Methyltyramine | Secondary | wikipedia.org |

| N-Methyltyramine | Methylating agent | N,N-Dimethyltyramine | Tertiary | wikipedia.org |

| Primary Amines | Alkyl Halides, CsOH | Secondary Amines | Secondary | organic-chemistry.org |

| Secondary Amines | Alkyl Halides | Tertiary Amines | Tertiary | google.com |

Conjugation to Polyethylene (B3416737) Glycol (PEG)-like Linkers

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. nih.govjenkemusa.com For analogues of 3-(2-Aminoethoxy)-phenol, both the primary amine and the phenolic hydroxyl group offer viable points for PEG conjugation.

PEGylation can enhance aqueous solubility, extend circulation half-life by reducing renal clearance, and decrease immunogenicity. biochempeg.comnih.gov The process involves reacting the parent molecule with an activated PEG derivative. nih.gov The choice of PEG linker can be tailored to introduce specific properties, with varying lengths and terminal functional groups available. jenkemusa.com

For instance, the primary amine of a 3-(2-Aminoethoxy)-phenol analogue can be conjugated to a PEG chain that has been functionalized with a reactive group such as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. Alternatively, the hydroxyl group could be targeted, though this typically requires different coupling chemistries. The versatility of PEG linkers allows for the creation of conjugates with precisely controlled properties. biochempeg.com

Table 1: Representative PEGylation Reactions for Amino- and Phenol-Containing Scaffolds

| Starting Material Functional Group | Activating Group on PEG | Resulting Linkage |

| Primary Amine (-NH2) | NHS Ester | Amide |

| Primary Amine (-NH2) | Aldehyde (via reductive amination) | Secondary Amine |

| Hydroxyl (-OH) | Isocyanate | Urethane |

| Hydroxyl (-OH) | Carboxylic Acid (with carbodiimide) | Ester |

This table presents common PEGylation strategies applicable to the functional groups found in 3-(2-Aminoethoxy)-phenol analogues.

Substitutions and Modifications on the Aromatic Ring System

Modification of the aromatic ring of 3-(2-Aminoethoxy)-phenol analogues provides a powerful tool for fine-tuning electronic and steric properties, which can significantly impact biological activity. finechem-mirea.ru A variety of substituents can be introduced onto the benzene (B151609) ring through established synthetic methodologies.

Common aromatic substitution reactions, such as electrophilic aromatic substitution, can be employed to introduce groups like halogens (e.g., -Cl, -Br, -F), nitro groups (-NO2), or alkyl chains at various positions on the ring. The existing hydroxyl and aminoethoxy groups will direct the position of these incoming substituents, primarily to ortho and para positions relative to the hydroxyl group.

For example, halogenation can increase lipophilicity, which may enhance membrane permeability. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl group, which may be critical for receptor interactions. finechem-mirea.ru The synthesis of such derivatives often involves multi-step sequences to protect the reactive amine and hydroxyl groups during the aromatic modification steps. finechem-mirea.rumdpi.com

Table 2: Potential Aromatic Ring Modifications and Their Rationale

| Substituent | Potential Position(s) | Rationale for Modification |

| Chloro (-Cl) | 2, 4, 6 | Increase lipophilicity, potential for halogen bonding |

| Methyl (-CH3) | 2, 4, 6 | Increase lipophilicity, steric bulk |

| Methoxy (-OCH3) | 2, 4, 6 | Alter electronic properties, potential H-bond acceptor |

| Nitro (-NO2) | 2, 4, 6 | Strong electron-withdrawing group, potential precursor for an amino group |

This table outlines hypothetical substitutions on the aromatic ring of a 3-(2-Aminoethoxy)-phenol scaffold and the potential impact of these modifications.

Exploration of Structure-Activity Relationships (SAR) within Derivatives and Analogues

The systematic modification of the 3-(2-Aminoethoxy)-phenol scaffold allows for the exploration of structure-activity relationships (SAR). jenkemusa.com SAR studies aim to correlate specific structural changes with alterations in biological activity, providing insights for the rational design of more potent and selective compounds. mdpi.com

For derivatives of 3-(2-Aminoethoxy)-phenol, SAR exploration would involve synthesizing a library of analogues with variations in three main regions: the aminoethoxy side chain, the aromatic ring, and the phenolic hydroxyl group.

Key questions that SAR studies could address include:

The role of the side chain: Is the length and flexibility of the aminoethoxy chain optimal? Would shortening, lengthening, or introducing rigidity affect activity?

The influence of aromatic substituents: How do electron-donating versus electron-withdrawing groups on the aromatic ring impact potency and selectivity? mdpi.com Is there a preferred substitution pattern (e.g., ortho vs. meta vs. para)?

The importance of the phenolic hydroxyl: Is the hydroxyl group essential for activity, perhaps as a hydrogen bond donor or acceptor? Would converting it to an ether or ester abolish or enhance activity?

Table 3: Hypothetical SAR Data for a Series of 3-(2-Aminoethoxy)-phenol Analogues

| Compound ID | Aromatic Substituent (Position 4) | Side Chain Modification | Relative Potency (IC50, nM) |

| 1 | -H | -OCH2CH2NH2 | 100 |

| 2 | -Cl | -OCH2CH2NH2 | 50 |

| 3 | -OCH3 | -OCH2CH2NH2 | 200 |

| 4 | -H | -OCH2CH2CH2NH2 | 150 |

| 5 | -Cl | -OCH2CH2NHCH3 | 75 |

This table presents hypothetical data to illustrate how SAR for this class of compounds might be tabulated. The data is not derived from actual experimental results.

Through the analysis of such data, researchers can build a model of the pharmacophore, identifying the key structural features required for biological activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in medicinal chemistry. nih.gov

Application of 3 2 Aminoethoxy Phenol Hcl and Its Analogues in Medicinal Chemistry Research

Utility as a Core Building Block in Lead Compound Design

The success of drug discovery programs is significantly enhanced by access to a diverse and high-quality collection of chemical building blocks. csmres.co.uknih.gov Ideal building blocks are typically novel, medicinally relevant, and possess physicochemical properties that are conducive to developing drug-like candidates. csmres.co.uk Principles such as the "rule of 2" (Molecular Weight <200, cLogP <2, Hydrogen Bond Donors ≤2, Hydrogen Bond Acceptors ≤4) are often applied to guide the design of these reagents. csmres.co.uk

3-(2-Aminoethoxy)-phenol (B1396674) HCl fits the profile of a useful building block for several reasons:

Multiple Functional Groups: It possesses three key functional groups: a phenol (B47542), an ether, and a primary amine. The phenol can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target. researchgate.net The primary amine is a key nucleophile and a base, allowing for a wide range of chemical transformations and providing a potential site for salt formation to improve solubility.

Structural Flexibility: The ethoxy linker provides conformational flexibility, allowing the molecule to adopt various orientations to fit within a binding pocket.

Vectorial Properties: The distinct chemical nature of the phenolic and amino ends allows for directional synthesis, enabling chemists to build molecular complexity in a controlled manner.

The strategic incorporation of such building blocks is a pragmatic approach to improving the quality of both screening collections and eventual drug candidates, accelerating the journey from a hit compound to a clinical candidate. csmres.co.uknih.gov

Design of Ligands Incorporating the Aminoethoxy-Phenol Motif

The aminoethoxy-phenol motif is a key component in a variety of biologically active ligands, demonstrating its importance in establishing high-affinity interactions with protein targets. The phenolic hydroxyl group is particularly critical, often forming essential hydrogen bonds with amino acid residues like glutamate and arginine within a receptor's ligand-binding domain. mdpi.com Simultaneously, the amino group, often in its protonated cationic form, can engage in crucial interactions with acidic residues such as aspartate. mdpi.com

A prominent example is in the development of Selective Estrogen Receptor Modulators (SERMs). Research into novel triphenylethylene derivatives, analogous to Tamoxifen, highlights the dual importance of the scaffold's components. These studies have shown that for a compound to exhibit potent anti-estrogenic activity, two features are essential: a phenolic OH group for high-affinity binding to the estrogen receptor (ER) and a bulky alkylaminoalkoxy side chain that is critical for ER antagonism. mdpi.com The side chain's interaction with Asp 351 of the ER is a key determinant of this antagonistic action. mdpi.com

| Compound Class | Target | Key Structural Features | Role of Aminoethoxy-Phenol Motif |

| Triphenylethylene Analogues | Estrogen Receptor (ERα) | Triphenylethylene scaffold with an alkylaminoethoxy side chain. | The phenolic -OH is crucial for high-affinity binding (H-bonds with Glu 353, Arg 394), while the aminoalkoxy chain provides the antagonistic effect (cationic interaction with Asp 351). mdpi.com |

| Opioid Receptor Agonists | μ-opioid receptor (MOR) | Substituted phenol ring. | While not a direct aminoethoxy analogue, compounds like Tapentadol underscore the importance of the 3-phenol group for MOR agonist activity. nih.gov |

Development of Bioconjugates and Targeted Delivery Systems Utilizing Aminoethoxy Linkers

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target toxicity. nih.gov Bioconjugates, such as antibody-drug conjugates (ADCs), are a leading strategy in this area, physically linking a potent cytotoxic payload to a monoclonal antibody via a chemical linker. tdx.cat The linker is a critical component, influencing the stability, pharmacokinetics, and release mechanism of the payload. biopharminternational.comnih.gov

The aminoethoxy moiety, as found in 3-(2-Aminoethoxy)-phenol HCl, provides a functional handle well-suited for incorporation into linker technologies.

Conjugation Chemistry: The terminal primary amine can be readily conjugated to antibodies or other carrier molecules through stable amide bond formation or other bioconjugation techniques. nih.gov

Linkers are broadly classified as cleavable or non-cleavable. ub.edu Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific conditions within the target cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins. biopharminternational.comub.edu The aminoethoxy structure can serve as a foundational element in more complex cleavable or non-cleavable linker designs, connecting the payload (which could be attached via the phenol) to the targeting moiety.

Contribution to Multi-Target Ligand Design and Optimization

Designed polypharmacology, the intentional development of a single molecule to modulate multiple targets, is an emerging paradigm for treating complex, multifactorial diseases. nih.govnih.gov This approach can offer advantages over combination therapies by simplifying treatment regimens and potentially improving efficacy and safety profiles. escholarship.org

The design of multi-target ligands often involves fusing the pharmacophore elements of known ligands for different targets into a single molecular entity. nih.gov Generative deep learning models are becoming powerful tools in this area, capable of designing novel molecules that incorporate the required features for dual-target activity. nih.govnih.gov

The 3-(2-Aminoethoxy)-phenol scaffold is an excellent starting point for such endeavors. Its inherent duality—a phenolic end and an amino end, separated by a linker—allows for discrete optimization of fragments targeting different proteins. For example, the phenol ring system could be elaborated to bind to a kinase, while the amino terminus is modified to interact with a G protein-coupled receptor. This modularity makes the scaffold amenable to both fragment-based design and advanced computational approaches aimed at creating optimized multi-target agents. frontiersin.org

Exploration in Diverse Therapeutic Areas

The versatility of the this compound scaffold and its analogues has led to their exploration in a wide range of therapeutic areas, targeting distinct protein classes and disease mechanisms.

Estrogenic Agents As previously mentioned, the alkylaminoethoxy side chain on a phenolic core is a hallmark of many SERMs. mdpi.com Modifications to this side chain, such as changing the amine from a simple amino group to a piperidine or azepane ring, can fine-tune the estrogenic or anti-estrogenic activity of the compound. mdpi.com For instance, in a series of novel SERMs, compound 12 (E/Z-1-(2-{4-[1-(4-Chloro-phenyl)-2-(4-methoxy-phenyl)-propenyl]-phenoxy}-ethyl)-piperidine) showed potent growth inhibition of the MCF-7 breast cancer cell line (GI50 = 0.6 µM) and lacked uterotrophic effects in vivo, making it a promising candidate for further development. mdpi.com

IDO1 Degraders Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a key target in cancer immunotherapy. nih.govnih.gov Beyond simple inhibition, the targeted degradation of the IDO1 protein using technologies like PROTACs (Proteolysis Targeting Chimeras) or other molecular degraders is an attractive therapeutic strategy. nih.govnih.gov These approaches can eliminate both the enzymatic and non-enzymatic functions of IDO1. nih.gov

Recent research has identified a class of monovalent pseudo-natural product degraders, termed iDegs, that induce the degradation of IDO1. biorxiv.orgresearchgate.net While not direct analogues, the structures of these compounds often involve moieties that could be synthesized from phenolic building blocks. For example, the phenyl carbamate group found in active degraders like iDeg-2 and iDeg-3 could potentially be formed using the phenolic hydroxyl of an aminoethoxy-phenol derivative. biorxiv.org This highlights the potential utility of the scaffold in creating novel protein degraders.

| iDeg Compound | IDO1 Inhibition (IC50) | IDO1 Protein Reduction (at 3.33 µM) |

| iDeg-1 | - | 42 ± 2 % |

| iDeg-2 | 138 ± 23 nM | 55 ± 3 % |

| iDeg-3 | 46 ± 21 nM | 62 ± 11 % |

| Data sourced from bioRxiv. biorxiv.org |

Receptor Modulators The 3-phenol moiety is a privileged structure for interacting with various receptors. In the analgesic Tapentadol, the 3-phenol group is critical for its activity as a μ-opioid receptor (MOR) agonist. nih.gov This demonstrates the broader applicability of the phenol group within this scaffold for designing ligands that modulate receptor function. The combination of the phenol for affinity and the flexible amino-containing side chain for tuning selectivity and functional activity makes the aminoethoxy-phenol motif a powerful and adaptable core for the discovery of novel receptor modulators.

Preclinical Biological Evaluation of Compounds Incorporating the 3 2 Aminoethoxy Phenol Moiety

In Vitro Receptor Binding and Functional Assays

The interaction of small molecules with cellular receptors, particularly G-protein coupled receptors (GPCRs), is a cornerstone of drug discovery. For compounds incorporating the 3-(2-aminoethoxy)-phenol (B1396674) moiety, in vitro receptor binding and functional assays are employed to characterize their affinity and efficacy at specific receptor targets.

One area of investigation has been the μ-opioid receptor (MOR), a key target in pain management. A study involving a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, which share a substituted phenol (B47542) structure, evaluated their antagonist activity at the MOR. In competitive binding assays, these compounds were tested for their ability to displace a radiolabeled MOR agonist, [3H]DAMGO. The results demonstrated that the affinity for the receptor varied among the different analogs.

Functional assays, such as the [35S]GTPγS binding assay, were subsequently used to determine the pharmacological activity of these compounds. This assay measures the activation of G-proteins following receptor stimulation. In the presence of the MOR agonist DAMGO, which stimulates [35S]GTPγS binding, the phenol-containing compounds were shown to decrease this stimulation in a concentration-dependent manner, indicating their role as MOR antagonists.

Below is an interactive data table summarizing the receptor binding and functional assay data for representative compounds with a related phenol scaffold.

| Compound | [3H]DAMGO Displacement (%) at 10 µM | DAMGO-induced [35S]GTPγS Binding Inhibition (%) at 10 µM |

| Compound 8 | High | 52-79 |

| Compound 9 | 99 | 52-79 |

| Compound 10 | High | 52-79 |

| Compound 11 | High | 52-79 |

Note: The data represents findings for 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, which are structurally related to the 3-(2-Aminoethoxy)-phenol moiety.

Enzyme Inhibition and Modulation Studies

Enzymes are another major class of drug targets. The 3-(2-aminoethoxy)-phenol moiety can serve as a scaffold for designing enzyme inhibitors. A key area of interest is the modulation of pathways related to protein degradation, such as those involving the ubiquitin-proteasome system. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase. The design of PROTACs often involves a "warhead" that binds to the target protein, a linker, and a ligand that binds to an E3 ligase. Phenolic structures can be part of these components.

While specific data on PROTACs incorporating the exact 3-(2-Aminoethoxy)-phenol moiety is limited, the general principle involves designing the molecule to bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. This approach has been successfully applied to a variety of targets, including kinases and receptor proteins.

In another context, phenol derivatives have been studied as inhibitors of bacterial carbonic anhydrases (CAs), enzymes involved in the survival of pathogenic bacteria. For instance, 3-aminophenol, a structurally similar compound, has demonstrated inhibitory activity against α-CAs from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα). The inhibition constants (KI) for these enzymes were in the micromolar range, highlighting the potential of the phenol scaffold in designing antibacterial agents.

The following table presents enzyme inhibition data for 3-aminophenol.

| Enzyme | Inhibition Constant (KI) in µM |

| NgCAα | 0.6 - 1.7 |

| VchCAα | 3.5 - 10.6 |

Note: This data is for 3-aminophenol, a compound structurally related to the 3-(2-Aminoethoxy)-phenol moiety.

Cellular Assays for Mechanism-of-Action Elucidation

To understand how compounds containing the 3-(2-aminoethoxy)-phenol moiety exert their effects at a cellular level, a variety of assays are utilized. These assays can confirm target engagement, elucidate the mechanism of action, and assess the downstream cellular consequences.

For compounds designed as protein degraders (e.g., PROTACs), cellular assays are essential to confirm the reduction of the target protein levels. Western blotting is a standard technique used to quantify the amount of a specific protein in cell lysates after treatment with the compound. A successful PROTAC would show a concentration-dependent decrease in the target protein.

Furthermore, cellular assays can be used to evaluate the functional consequences of target engagement. For example, if the target protein is a kinase involved in cell proliferation, a compound that promotes its degradation would be expected to inhibit cell growth. Cell viability assays, such as those measuring metabolic activity or cell proliferation rates, can be used to determine the anti-proliferative effects of the compound on cancer cell lines.

In studies of MOR antagonists containing a phenol scaffold, cellular assays can confirm that the observed antagonism in biochemical assays translates to a functional effect in a cellular context. For instance, assays measuring downstream signaling pathways activated by MOR agonists can be used to demonstrate that the antagonist effectively blocks these pathways.

Analytical Characterization Methodologies for 3 2 Aminoethoxy Phenol Hcl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the 3-(2-Aminoethoxy)-phenol (B1396674) HCl molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the positions of hydrogen and carbon atoms can be mapped out.

For 3-(2-Aminoethoxy)-phenol HCl, the expected NMR signals can be predicted by examining its structural components: a 1,3-disubstituted benzene (B151609) ring (phenol and ethoxy groups), an ethyl linker, and a primary amine hydrochloride. The data from analogous compounds, such as 3-methoxyphenol (B1666288) and 2-phenoxyethanamine, provide a strong basis for these predictions. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy linker, the amine protons, and the phenolic hydroxyl proton. The hydrochloride salt form means the amine protons (–NH₃⁺) will likely appear as a broad singlet and may exchange with deuterium (B1214612) oxide (D₂O). The aromatic protons on the 1,3-disubstituted ring are expected to exhibit complex splitting patterns. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the benzene ring will appear in the aromatic region (typically 100-160 ppm), with their specific shifts influenced by the electron-donating oxygen substituents. The carbons of the ethoxy side chain will be found in the aliphatic region. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Aromatic C-H | 6.4 – 7.2 | 102 – 131 | Complex multiplet patterns expected for the three aromatic protons. |

| Phenolic C-OH | - | ~156-160 | Carbon directly attached to the hydroxyl group. |

| Ether C-O | - | ~160-162 | Carbon directly attached to the ethoxy group. |

| Phenolic OH | 5.0 – 9.0 (broad) | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| O-CH₂ | ~4.1 - 4.3 (t) | ~65-68 | Methylene (B1212753) group adjacent to the aromatic ether oxygen. |

| N-CH₂ | ~3.2 - 3.4 (t) | ~39-42 | Methylene group adjacent to the amine. |

| -NH₃⁺ | 7.5 - 8.5 (broad s) | - | Protons of the amine salt; shift is dependent on solvent and concentration. |

Note: Predicted values are based on data from analogous compounds like 3-methoxyphenol and 2-phenoxyethanamine and general chemical shift theory. rsc.orgnih.govnih.gov Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is particularly well-suited for polar and thermally labile molecules like this compound. nih.gov

In positive-ion ESI-MS, the molecule is expected to be readily ionized by protonation, primarily at the basic nitrogen atom of the primary amine, to form the [M+H]⁺ ion. nih.gov This allows for the accurate determination of the molecular weight of the free base.

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion ([M+H]⁺). The fragmentation patterns provide valuable structural information. Common fragmentation pathways for this molecule would likely include:

Cleavage of the ether bond: Breakage of the C-O bond between the aromatic ring and the ethoxy side chain.

Loss of the aminoethyl group: Cleavage of the bond between the oxygen and the ethyl group.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the nitrogen atom.

Analyzing these fragments helps to confirm the connectivity of the phenolic, ether, and aminoethyl moieties. libretexts.orgrsc.org

Table 2: Predicted ESI-MS Data for 3-(2-Aminoethoxy)-phenol

| Ion | Predicted m/z | Ionization Mode | Expected Fragmentation Products |

| [M+H]⁺ | 154.0868 | Positive (ESI+) | Fragments corresponding to the loss of the aminoethyl side chain or cleavage around the ether linkage. |

| [M-H]⁻ | 152.0712 | Negative (ESI-) | Deprotonation would likely occur at the phenolic hydroxyl group. |

Note: The molecular formula of the free base is C₈H₁₁NO₂. The HCl salt will dissociate in the ESI source.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. openstax.org

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

Phenolic O-H Stretch: A broad and strong absorption band typically in the region of 3200–3500 cm⁻¹, indicative of hydrogen bonding. libretexts.org

N-H Stretch (Amine Salt): A very broad and strong absorption envelope for the -NH₃⁺ group, often spanning from 2800 to 3200 cm⁻¹, which may overlap with C-H stretching bands.

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methylene groups of the ethoxy chain will be observed in the 2850–2960 cm⁻¹ region.

Aromatic C=C Bending: Characteristic absorptions for the benzene ring are found in the 1450–1600 cm⁻¹ region. openstax.org

C-O Stretch (Aromatic Ether): A strong, characteristic absorption band is expected around 1200-1250 cm⁻¹. orgchemboulder.com

C-O Stretch (Phenol): A band will also be present for the phenolic C-O bond, typically around 1150-1200 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) | O-H stretch (H-bonded) | 3200 – 3500 | Strong, Broad |

| Amine Salt | N-H stretch | 2800 – 3200 | Strong, Very Broad |

| Aromatic C-H | C-H stretch | 3000 – 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 – 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 – 1600 | Medium to Strong |

| Aromatic Ether | C-O stretch (asymmetric) | 1200 – 1250 | Strong |

| Phenol | C-O stretch | 1150 – 1200 | Strong |

Note: Predicted values are based on established correlation tables and data from analogous structures. chemicalbook.comnist.govresearchgate.net The broadness of the O-H and N-H bands is a key feature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, or byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis and purity determination of phenolic and amine compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode for such analyses. hplc.eumdpi.com

For a polar compound like this compound, a reversed-phase C18 or a Phenyl-Hexyl column would be suitable. hawachhplccolumn.com The stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water (often buffered and containing an acid like formic or acetic acid to ensure the amine is protonated and gives good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com

Detection is commonly achieved using a UV-Vis detector, as the phenol ring provides strong UV absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~275-280 nm |

| Column Temperature | 25 - 40 °C |

Note: The specific gradient and mobile phase composition must be optimized to achieve the best separation from any potential impurities. chromatographyonline.comobrnutafaza.hr

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and checking the purity of a sample. libretexts.orgwisc.edu

For this compound, a polar stationary phase like silica (B1680970) gel is most commonly used (normal-phase TLC). interchim.com The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. Due to the polar nature of the compound (especially in its salt form), a relatively polar eluent system is required. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) with a more polar solvent (like ethyl acetate (B1210297) or methanol) is typical. Adding a small amount of acetic acid can improve the spot shape for the phenolic group, while adding a base like ammonia (B1221849) or triethylamine (B128534) (after neutralizing the HCl salt) can do the same for the amine. libretexts.orgrochester.edu

Spots are visualized under UV light (at 254 nm), where the aromatic ring will absorb and appear as a dark spot on a fluorescent background. Specific chemical stains can also be used for visualization:

Ninhydrin: Reacts with the primary amine to produce a characteristic purple or pink spot upon heating. researchgate.net

Ferric Chloride (FeCl₃): Forms a colored complex (often blue, green, or purple) with the phenol group.

Iodine Vapor: A general stain that reversibly adsorbs to most organic compounds, appearing as brown spots.

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature). ictsl.net

Table 5: Typical TLC Conditions for Analysis

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Dichloromethane/Methanol (e.g., 9:1 v/v) or Ethyl Acetate/Hexane with a polar modifier. |

| Visualization | 1. UV light (254 nm) 2. Staining with Ninhydrin or FeCl₃ solution followed by heating. |

| Expected Rƒ Value | Low to medium, depending on eluent polarity. Highly polar nature suggests it will not travel far up the plate without a polar mobile phase. nih.gov |

Note: The choice of mobile phase is critical and often requires empirical optimization to achieve an Rƒ value between 0.2 and 0.8 for effective separation and analysis. interchim.comictsl.net

Other Physicochemical Characterization Techniques

In addition to spectroscopic and chromatographic methods, a variety of other physicochemical techniques are essential for the comprehensive characterization of this compound and its derivatives. These methods provide valuable information about the thermal stability, solid-state properties, and elemental composition of the compound.

Thermal Analysis

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be employed to determine its thermal stability and decomposition profile. A typical TGA experiment would reveal the temperatures at which the compound begins to degrade, the number of decomposition steps, and the mass loss associated with each step. This information is crucial for understanding the compound's thermal limits and potential degradation pathways. For instance, the initial weight loss in a TGA thermogram for a hydrochloride salt might correspond to the loss of hydrogen chloride.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting point, glass transitions, and crystallization events. A DSC thermogram of this compound would provide its precise melting point, which is a key indicator of purity. Furthermore, DSC can be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

X-ray Diffraction (XRD)

X-ray Diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the characterization of this compound, Single Crystal X-ray Diffraction could be used to determine the three-dimensional arrangement of atoms in its crystal lattice, providing definitive information on bond lengths, bond angles, and conformation. Powder X-ray Diffraction (PXRD) would be utilized to analyze the crystalline nature of a bulk sample, identify different polymorphic forms, and determine the degree of crystallinity. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₁₂ClNO, elemental analysis would be performed to experimentally verify the percentage of carbon, hydrogen, nitrogen, chlorine, and oxygen. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical formula and assess the purity of the sample.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 55.34 |

| Hydrogen | H | 6.97 |

| Chlorine | Cl | 20.42 |

| Nitrogen | N | 8.07 |

| Oxygen | O | 9.21 |

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Novel Analogues

The creation of novel analogues of 3-(2-Aminoethoxy)-phenol (B1396674) is crucial for exploring its full potential. Modern synthetic chemistry offers several advanced methodologies that can be applied to diversify this scaffold. Traditional methods are being supplemented or replaced by more efficient and versatile catalytic processes.

Key among these are cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. For instance, methods like the Ullmann coupling and Suzuki coupling are being refined for the synthesis of diaryl ethers, a core feature of many m-aryloxy phenol (B47542) derivatives. nih.gov These reactions provide a pathway to attach various substituted aryl groups to the phenolic oxygen of the parent molecule, creating a library of diverse analogues.

Recent advancements in catalysis offer milder and more efficient reaction conditions. For example, copper-catalyzed Ullmann-type reactions using ligands like picolinic acid have been employed to synthesize 3-(p-substituted aryloxy) phenols. nih.gov Similarly, palladium-catalyzed Suzuki reactions can be used to form biaryl structures, expanding the molecular complexity. nih.gov These methods are often characterized by high yields and tolerance for a wide range of functional groups, which is essential for building complex molecules.

| Synthetic Methodology | Catalyst/Reagents | Bond Formed | Potential Application for Analogues |

| Ullmann Coupling | Copper Iodide (CuI), Picolinic Acid | Aryl-Oxygen (Ether) | Synthesis of diaryl ether derivatives. nih.gov |

| Suzuki Coupling | Palladium Acetate (B1210297), Triphenylphosphine (B44618) | Aryl-Aryl | Creation of biaryl phenol structures. nih.gov |

| Demethylation | Boron Tribromide (BBr₃) or HBr | Hydroxyl from Methoxy | A final step to unmask a phenolic hydroxyl group in a synthetic route. nih.govmdpi.com |

| Aromatization | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Aromatic Ring Formation | Building the aryloxy phenol core from cyclic precursors. mdpi.com |

These advanced synthetic tools enable chemists to systematically modify the 3-(2-Aminoethoxy)-phenol structure to fine-tune its properties for specific applications.

Identification of New Biological Targets and Therapeutic Applications

Derivatives of aminophenols and aryloxy phenols are being investigated for a wide range of biological activities, suggesting that analogues of 3-(2-Aminoethoxy)-phenol could interact with new biological targets. nih.gov Research into related structures has revealed potential applications in treating metabolic diseases, neurological disorders, and cancer. mdpi.comnih.gov

One promising area is in the modulation of receptors involved in metabolic control. For example, certain polysubstituted imidazolone (B8795221) derivatives synthesized from a 3-(p-tolyloxy)phenol scaffold have shown activity as peroxisome proliferator-activated receptor (PPAR) agonists. nih.govmdpi.com PPARs are crucial regulators of lipid and glucose metabolism, making them important targets for drugs against diabetes, obesity, and dyslipidemia. mdpi.com

Furthermore, derivatives of 4-(3-hydroxyphenoxy) benzoic acid have demonstrated strong antagonistic properties at the κ opioid receptor. mdpi.com This receptor is implicated in conditions such as depression, anxiety, and addiction, opening a potential therapeutic avenue for novel analogues in neuropsychiatry. mdpi.com The cytotoxic properties of phenolic compounds against cancer cells are also an active area of research, with some derivatives inducing apoptosis (programmed cell death) in cancer cell lines. nih.gov

| Potential Biological Target | Therapeutic Area | Example from Related Compounds |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Metabolic Disorders (Diabetes, Obesity) | Imidazolone derivatives from a 3-(p-tolyloxy)phenol scaffold act as PPAR agonists. nih.govmdpi.com |

| κ Opioid Receptor | Neurological/Psychiatric Disorders (Depression, Anxiety) | Piperazine derivatives of 4-(3-hydroxyphenoxy) benzoic acid show antagonist activity. mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer Imaging | Methoxy analogs of nimesulide (B1678887) used as radiotracers for imaging COX-2 expression. nih.govmdpi.com |

| Various Cancer Cell Lines | Oncology | A tetrahydroquinoline derivative of phenol was found to induce apoptosis in osteosarcoma cells. nih.gov |

Integration with Chemical Biology Tools and Techniques

The 3-(2-Aminoethoxy)-phenol scaffold is well-suited for integration with chemical biology tools to probe biological systems. The primary amine and the phenol group provide convenient handles for chemical modification, allowing for the attachment of reporter tags such as fluorophores, biotin (B1667282), or photoaffinity labels.

A key application of such modified molecules is in the development of probes and tracers for molecular imaging. For instance, a related compound, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, was used to synthesize a radiotracer labeled with carbon-11. mdpi.com This tracer was designed for positron emission tomography (PET) imaging of Cyclooxygenase-2 (COX-2) expression in the brain, which is relevant in neuroinflammation and oncology. nih.govmdpi.com This demonstrates a clear path for developing analogues of 3-(2-Aminoethoxy)-phenol as imaging agents for specific biological targets.

By attaching a fluorescent dye, analogues could be used in fluorescence microscopy to visualize their distribution within cells and tissues. Attaching a biotin tag could enable the identification of binding partners through techniques like affinity purification and mass spectrometry.

Exploration in Material Science and Bio-inspired Applications

The inherent properties of phenols and amines make them valuable building blocks in material science, particularly for creating functional, bio-inspired materials. researchgate.net Phenolic compounds can be polymerized to form coatings with strong adhesive properties, while amino groups can provide functionality such as antimicrobial activity. researchgate.netamr-insights.eu

Recent research has focused on developing bio-inspired phenol-based coatings for medical fabrics to combat antimicrobial resistance. researchgate.netamr-insights.eu In one study, phenolic derivatives were co-polymerized with amino-terminal ligands to create coatings for materials like cotton and polypropylene. researchgate.net These coatings demonstrated broad-spectrum antimicrobial activity against multiple bacteria and fungi, attributed to the generation of reactive oxygen species and the presence of protic amino groups. researchgate.net Given its structure, 3-(2-Aminoethoxy)-phenol is a prime candidate for incorporation into such polymer systems.

Another emerging application is in sustainable food packaging. Bio-inspired coatings combining natural polyphenols and amino acids have been shown to extend the shelf life of perishable fruits by providing an antimicrobial barrier. nih.gov The development of materials from renewable biomass sources is also a growing field, and lignin, which is rich in phenolic units, serves as a source for aromatic building blocks for new materials. rsc.org

Advancements in Computational Prediction of Compound Properties and Interactions

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov These techniques allow for the rapid prediction of the physicochemical properties, biological activities, and molecular interactions of compounds like 3-(2-Aminoethoxy)-phenol and its analogues before they are synthesized, saving significant time and resources. researchgate.netresearcher.life

Quantitative Structure-Property Relationship (QSPR) models can be used to predict properties like acidity constants (pKa) and solubility based on molecular descriptors. researchgate.net For example, artificial neural networks have been successfully used to predict the pKa of various phenols with high accuracy. researchgate.netmdpi.com

Molecular docking is another powerful computational tool used to predict how a molecule will bind to the active site of a protein. ekb.eg This technique can help identify potential biological targets and guide the design of more potent analogues. In silico studies have been used to investigate the binding affinities of phenol derivatives to targets relevant in the development of antidiabetic, antimicrobial, and anticancer drugs. researchgate.net Molecular dynamics simulations can further refine these predictions by modeling the stability and conformational changes of the ligand-protein complex over time. semanticscholar.org

| Computational Method | Predicted Property / Interaction | Application |

| QSPR (Quantitative Structure-Property Relationship) | Physicochemical properties (e.g., pKa, solubility). nih.govresearchgate.net | Early assessment of drug-likeness and formulation potential. |

| Molecular Docking | Binding affinity and mode to a biological target. researchgate.netekb.eg | Virtual screening of compound libraries and lead optimization. |

| Molecular Dynamics (MD) Simulation | Stability of protein-ligand complexes. semanticscholar.org | Understanding the dynamic interactions between a compound and its target. |

| Density Functional Theory (DFT) | Electronic structure, reactivity. mdpi.com | Predicting reaction mechanisms and molecular properties. |

These computational approaches accelerate the research and development cycle, enabling a more rational, hypothesis-driven design of novel analogues of 3-(2-Aminoethoxy)-phenol for a variety of applications.

Q & A

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.